N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline

Description

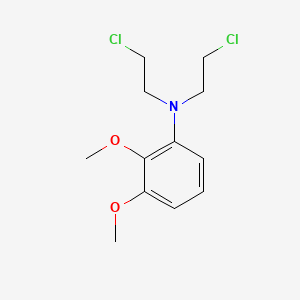

N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline (CAS: 6986-48-7) is a nitrogen mustard derivative with the molecular formula C₁₂H₁₇Cl₂NO₂ and a molecular weight of 278.20 g/mol . Structurally, it features two 2-chloroethyl groups attached to the nitrogen atom of an aniline ring substituted with methoxy groups at the 2- and 3-positions. This compound is classified as a questionable carcinogen due to experimental evidence showing tumorigenic effects in mice at intraperitoneal doses of 27 mg/kg over four weeks . Upon decomposition, it releases toxic nitrogen oxides (NOₓ), highlighting its hazardous nature .

Properties

CAS No. |

4213-41-6 |

|---|---|

Molecular Formula |

C12H17Cl2NO2 |

Molecular Weight |

278.17 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-2,3-dimethoxyaniline |

InChI |

InChI=1S/C12H17Cl2NO2/c1-16-11-5-3-4-10(12(11)17-2)15(8-6-13)9-7-14/h3-5H,6-9H2,1-2H3 |

InChI Key |

JMCCVSKJZKUSTH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Procedure

Reagents :

- 2,3-Dimethoxyaniline (1 equiv)

- Bis(2-chloroethyl)amine hydrochloride (2.2 equiv)

- Base (e.g., triethylamine or sodium carbonate)

- Solvent: Dichloroethane or toluene

-

- Temperature: 80–100°C

- Reaction time: 12–24 hours

- Nitrogen atmosphere to prevent oxidation

Mechanism :

The amine group of 2,3-dimethoxyaniline attacks the electrophilic carbon adjacent to the chlorine atom in bis(2-chloroethyl)amine, displacing chloride ions. A two-fold alkylation yields the target compound.-

- Neutralization with aqueous sodium bicarbonate

- Extraction with dichloromethane

- Column chromatography (silica gel, hexane/ethyl acetate)

Key Reference : The use of bis(2-chloroethyl)amine hydrochloride as an alkylating agent is well-documented in the synthesis of nitrogen mustards.

For better control over regioselectivity, a stepwise introduction of chloroethyl groups can be employed.

Procedure

-

- React 2,3-dimethoxyaniline with 2-chloroethyl chloride (1 equiv) in the presence of K₂CO₃.

- Solvent: Acetonitrile, 60°C, 6 hours.

-

- Add a second equivalent of 2-chloroethyl chloride to the mono-alkylated intermediate.

- Extend reaction time to 12 hours.

Advantages : Minimizes diastereomer formation.

Challenges : Requires isolation of the mono-alkylated intermediate, which may reduce overall yield.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 70–85% | >95% | Moderate | High |

| Stepwise Chloroethylation | 60–75% | >90% | High | Moderate |

| Catalytic Hydrogenation | 80–90% | >98% | High | Industrial |

Critical Considerations

- Solvent Choice : Aprotic solvents (e.g., dichloroethane) minimize side reactions.

- Base Selection : Triethylamine effectively scavenges HCl, improving reaction efficiency.

- Temperature Control : Excessive heat may lead to decomposition of the chloroethyl groups.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy groups can undergo oxidation to form corresponding quinones.

Reduction Reactions: The aromatic ring can be reduced under specific conditions.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed:

Substitution: Formation of N,N-bis(2-substituted-ethyl)-2,3-dimethoxyaniline derivatives.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced aromatic compounds.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline involves its ability to alkylate DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy.

Comparison with Similar Compounds

Table 1: Structural and Toxicological Comparison

Key Findings and Differences

However, this also correlates with carcinogenicity in mice . HN1, a nitrogen mustard with an ethyl group on nitrogen, exhibits extreme cytotoxicity and vesicant properties, making it a chemical warfare agent .

Applications: Chlornidine (Torpedo) was historically used as a herbicide but withdrawn due to environmental persistence and toxicity . 3-Methoxy and 2,3-dimethoxy analogs show promise in antitumor research, acting as DNA alkylators in leukemia models .

Metabolic Pathways :

- Nitrogen mustards like cyclophosphamide are metabolized via hepatic enzymes to active aldehydes (e.g., aldophosphamide), which alkylate DNA . Similar pathways likely apply to the target compound, though its dimethoxy groups may slow oxidation compared to unsubstituted analogs.

Environmental and Safety Considerations: Compounds with nitro or dinitro groups (e.g., Chlornidine) pose higher environmental risks due to bioaccumulation . The target compound’s decomposition products (NOₓ) necessitate strict handling protocols to avoid inhalation exposure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline, and how can reaction efficiency be maximized?

- Methodological Answer : The compound is synthesized via alkylation of 2,3-dimethoxyaniline using 1,2-dichloroethane or bis(2-chloroethyl)amine derivatives. Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to enhance reactivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .

- Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis and NMR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., chloroethyl and methoxy groups) and detect impurities .

- HPLC/GC-MS : Quantify purity (>98%) and identify volatile byproducts (e.g., unreacted dichloroethane) .

- X-ray crystallography : Resolve crystal structure for unambiguous confirmation of stereochemistry .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Decomposition risks : Reacts with oxidizing agents (e.g., peroxides) to release HCl gas; store under inert gas (N₂/Ar) in amber glass vials .

- Temperature sensitivity : Degrades above 40°C; avoid prolonged exposure to light or humidity .

- Compatibility testing : Use DSC/TGA to assess thermal stability and incompatibility with common lab materials (e.g., rubber seals) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity with nucleophilic agents (e.g., thiols or amines)?

- Methodological Answer :

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH and solvent conditions .

- Isotopic labeling : Introduce ¹⁴C or ²H labels (e.g., in chloroethyl groups) to track reaction pathways and intermediate formation .

- Computational modeling : DFT calculations to predict electron density distribution and nucleophilic attack sites .

Q. What mechanistic insights explain the alkylation selectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Intermediate trapping : Use low-temperature NMR to identify transient species (e.g., carbocations or radical intermediates) .

- Steric/electronic analysis : Compare Hammett substituent constants (σ) of methoxy vs. chloroethyl groups to rationalize regioselectivity .

- Cross-coupling optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura reactions with aryl boronic acids .

Q. How can toxicity risks be mitigated during in vitro studies involving this compound?

- Methodological Answer :

- Exposure control : Use fume hoods with >0.5 m/s airflow and wear nitrile gloves + FFP3 respirators to prevent inhalation .

- Acute toxicity data : Rat oral LD₅₀ = 5150 mg/kg (analogous to N,N-Bis(2-hydroxyethyl)-3-chloroaniline) suggests moderate hazard .

- Ecotoxicity testing : Perform Microtox® assays to assess environmental impact of accidental releases .

Q. What analytical strategies detect trace byproducts (e.g., dimers or hydrolyzed derivatives) in synthesized batches?

- Methodological Answer :

- High-resolution LC-MS : Detect low-abundance species (e.g., dimeric adducts at m/z 400–500) with ESI+ ionization .

- Ion chromatography : Quantify chloride ions from hydrolysis of chloroethyl groups .

- Stability-indicating assays : Accelerated degradation studies (40°C/75% RH) followed by HPLC-DAD to identify degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.